![molecular formula C55H87N5O41 B8208817 [8)-alpha-Neu5Ac-(2->]5](/img/structure/B8208817.png)
[8)-alpha-Neu5Ac-(2->]5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [8)-alpha-Neu5Ac-(2->]5 is a derivative of sialic acid, specifically N-acetylneuraminic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on the surfaces of cells and soluble proteins. They play crucial roles in cellular recognition, signaling, and adhesion processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [8)-alpha-Neu5Ac-(2->]5 involves the enzymatic or chemical modification of N-acetylneuraminic acid. One common method is the use of sialyltransferases, which catalyze the transfer of sialic acid residues to specific acceptor molecules. Chemical synthesis can also be achieved through the use of protecting groups and selective deprotection steps to ensure the correct positioning of the sialic acid residue.
Industrial Production Methods
Industrial production of [8)-alpha-Neu5Ac-(2->]5 typically involves fermentation processes using genetically engineered microorganisms that express the necessary enzymes for sialic acid synthesis and modification. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
[8)-alpha-Neu5Ac-(2->]5: undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the sialic acid residue.
Reduction: This reaction can be used to convert carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functional groups to the sialic acid residue.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
[8)-alpha-Neu5Ac-(2->]5: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: Used in the production of biologics and other biopharmaceuticals.
作用機序
The mechanism of action of [8)-alpha-Neu5Ac-(2->]5 involves its interaction with specific molecular targets, such as sialic acid-binding lectins and receptors. These interactions can modulate various cellular processes, including immune responses, cell adhesion, and signal transduction pathways.
類似化合物との比較
[8)-alpha-Neu5Ac-(2->]5: can be compared to other sialic acid derivatives, such as:
N-glycolylneuraminic acid: Another common sialic acid derivative with different functional groups.
3-deoxy-D-glycero-D-galacto-nonulosonic acid: A sialic acid analog with a different carbon backbone.
The uniqueness of [8)-alpha-Neu5Ac-(2->]5
特性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87N5O41/c1-16(66)56-31-21(71)6-51(92,46(82)83)97-42(31)37(78)27(12-62)93-53(48(86)87)8-23(73)33(58-18(3)68)44(99-53)39(80)29(14-64)95-55(50(90)91)10-25(75)35(60-20(5)70)45(101-55)40(81)30(15-65)96-54(49(88)89)9-24(74)34(59-19(4)69)43(100-54)38(79)28(13-63)94-52(47(84)85)7-22(72)32(57-17(2)67)41(98-52)36(77)26(76)11-61/h21-45,61-65,71-81,92H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,51+,52+,53+,54+,55+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVNEDTPKWPFD-PFGYXDNQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87N5O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


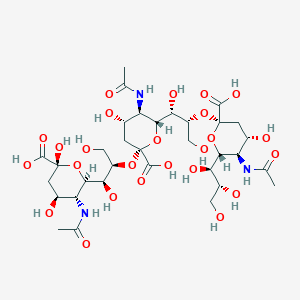
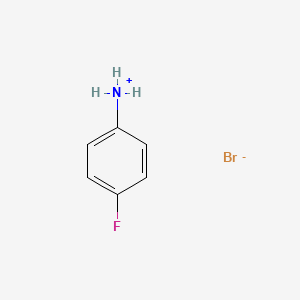
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B8208772.png)
![4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol](/img/structure/B8208778.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8208786.png)
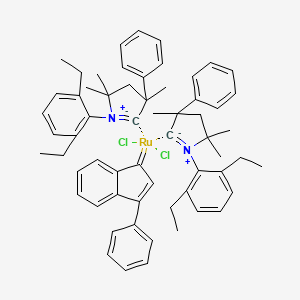
![4-[2-[4-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B8208803.png)

![(1'R,2R,4'S,5S,6R,8'R,12'S,13'S,20'R,21'R,24'S)-6-[(2R)-butan-2-yl]-21',24'-dihydroxy-12'-{[(2R,4S,5S,6S)-5-{[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4-methoxy-6-methyloxan-2-yl]oxy}-5,11',13',22'-tetramethyl-3',7',19'-trioxaspiro[oxane-2,6'-tetracyclo[15.6.1.1^{4,8}.0^{20,24}]pentacosane]-10',14',16',22'-tetraen-2'-one](/img/structure/B8208831.png)
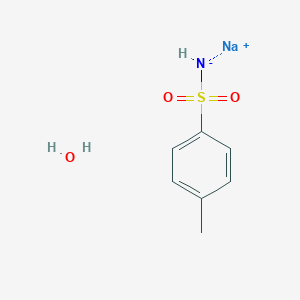
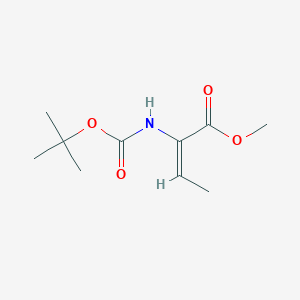
![(3Z)-3-[(hydroxyamino)methylidene]quinolin-2-one](/img/structure/B8208839.png)
